molecular formula C19H20Cl2FN B14012168 n,n-Bis(2-chloropropyl)-7-fluoro-9h-fluoren-2-amine CAS No. 6583-85-3

n,n-Bis(2-chloropropyl)-7-fluoro-9h-fluoren-2-amine

Cat. No.: B14012168
CAS No.: 6583-85-3
M. Wt: 352.3 g/mol
InChI Key: BYAPDXBRCDPDPJ-UHFFFAOYSA-N
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Description

n,n-Bis(2-chloropropyl)-7-fluoro-9h-fluoren-2-amine: is a synthetic organic compound characterized by the presence of a fluorenyl group substituted with a fluorine atom and two chloropropyl groups attached to an amine nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n,n-Bis(2-chloropropyl)-7-fluoro-9h-fluoren-2-amine typically involves the reaction of 7-fluoro-9h-fluoren-2-amine with 2-chloropropyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloropropyl groups. The product is then purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: n,n-Bis(2-chloropropyl)-7-fluoro-9h-fluoren-2-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloropropyl groups can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any functional groups present in the compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines can be used under mild conditions.

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted amines, thioethers, or ethers.

    Oxidation: Formation of oxidized derivatives such as alcohols or ketones.

    Reduction: Formation of reduced amines or hydrocarbons.

Scientific Research Applications

Chemistry: n,n-Bis(2-chloropropyl)-7-fluoro-9h-fluoren-2-amine is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a probe to study the interactions of fluorinated compounds with biological macromolecules. Its unique structure allows for the investigation of fluorine’s effects on biological activity.

Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of fluorinated drugs. Fluorine substitution is known to enhance the metabolic stability and bioavailability of pharmaceuticals.

Industry: In the materials science industry, this compound can be used in the development of advanced materials with specific properties, such as improved thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of n,n-Bis(2-chloropropyl)-7-fluoro-9h-fluoren-2-amine involves its interaction with molecular targets through its functional groups. The chloropropyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The fluorine atom can influence the compound’s electronic properties, affecting its binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

    n,n-Bis(2-chloropropyl)-9h-fluoren-2-amine: Similar structure but lacks the fluorine atom.

    n,n-Bis(2-chloropropyl)glycine: Contains glycine instead of the fluorenyl group.

    n,n-Bis(2-chloropropyl)nitrous amide: Contains a nitrous amide group instead of the fluorenyl group.

Uniqueness: n,n-Bis(2-chloropropyl)-7-fluoro-9h-fluoren-2-amine is unique due to the presence of both the fluorine atom and the fluorenyl group. The fluorine atom can enhance the compound’s stability and bioavailability, while the fluorenyl group provides a rigid and planar structure that can influence its interactions with molecular targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

6583-85-3

Molecular Formula

C19H20Cl2FN

Molecular Weight

352.3 g/mol

IUPAC Name

N,N-bis(2-chloropropyl)-7-fluoro-9H-fluoren-2-amine

InChI

InChI=1S/C19H20Cl2FN/c1-12(20)10-23(11-13(2)21)17-4-6-19-15(9-17)7-14-8-16(22)3-5-18(14)19/h3-6,8-9,12-13H,7,10-11H2,1-2H3

InChI Key

BYAPDXBRCDPDPJ-UHFFFAOYSA-N

Canonical SMILES

CC(CN(CC(C)Cl)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)F)Cl

Origin of Product

United States

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